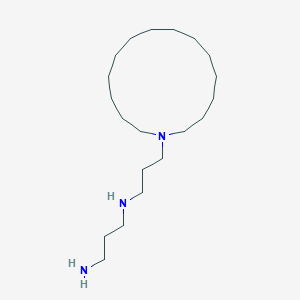
Dihydromotuporamine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydromotuporamine C is a polyazaalkane that is azacyclopentadecane in which the amino proton is replaced by a 3-(3-aminopropylamino)propyl group. It has a role as a marine metabolite and an antineoplastic agent. It is a triamine, a primary amine, a secondary amine, a polyazaalkane and an azacycloalkane. It derives from a bis(3-aminopropyl)amine.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanism of Action
Dihydromotuporamine C has been shown to inhibit the formation of invadopodia, which are cellular structures that facilitate tumor invasion. Research indicates that it decreases tumor cell motility and alters the organization of filamentous actin at the cell margin, effectively impairing the invasive capabilities of cancer cells .
Case Study: Inhibition of Angiogenesis
A genome-wide drug-induced haploinsufficiency screen demonstrated that this compound targets sphingolipid metabolism, leading to reduced ceramide levels in yeast models. This effect was correlated with decreased survival in human cancer cells, suggesting a potential pathway for its action against cancer metastasis .
Effects on Actin Dynamics
Biophysical Studies
Research has explored how this compound derivatives modulate actin filament assembly kinetics. These studies employed biochemical assays to elucidate the compound's effects on cytoskeletal dynamics, which are crucial for cellular movement and stability during cancer progression .
| Study Focus | Findings |
|---|---|
| Actin Assembly | This compound derivatives significantly affect actin dynamics, indicating potential as a therapeutic agent targeting cytoskeletal reorganization in cancer cells . |
Preclinical Development
this compound is currently in preclinical development stages, focusing on its efficacy in inhibiting angiogenesis and metastasis through mechanisms that are not yet fully understood. The promise shown in laboratory settings suggests that further clinical trials could be warranted to explore its use as an anti-cancer therapeutic agent .
Eigenschaften
Molekularformel |
C20H43N3 |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
N'-[3-(azacyclopentadec-1-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H43N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h22H,1-21H2 |
InChI-Schlüssel |
KZRLDBALULPSRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCN(CCCCCC1)CCCNCCCN |
Synonyme |
dhMotC dihydromotuporamine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















